Potassium isobutyrate
Description
Contextualization within Carboxylic Acid Salts and Short-Chain Fatty Acid Derivatives
Potassium isobutyrate is chemically classified as a carboxylic acid salt. cymitquimica.comtcichemicals.com This classification arises from its structure, which results from the deprotonation of isobutyric acid, a carboxylic acid, and the subsequent ionic bonding with a potassium cation (K⁺). atamanchemicals.com Isobutyric acid, also known as 2-methylpropanoic acid, is the parent acid and features a four-carbon chain, qualifying it as a short-chain fatty acid (SCFA). atamanchemicals.comontosight.ai
Short-chain fatty acids are carboxylic acids with fewer than six carbon atoms. frontiersin.org Within this group, isobutyric acid is distinguished as a branched-chain short-chain fatty acid (BCSCFA) due to the methyl group at the second carbon position. atamanchemicals.combevital.no These branched-chain variants are typically produced in nature through the microbial metabolism of amino acids. bevital.no Therefore, this compound is precisely defined as the potassium salt of a branched-chain short-chain fatty acid derivative. atamanchemicals.comontosight.ai
Significance in Contemporary Chemical Sciences Research
The utility of this compound in chemical sciences is multifaceted, spanning organic synthesis, industrial applications, and biomedical research.
In the realm of chemical synthesis, this compound serves as a reagent and a catalyst. It is used in the preparation of other chemical compounds, such as sucrose (B13894) acetate (B1210297) isobutyrate, where it acts as an organic base catalyst in the reaction between sucrose, acetic anhydride (B1165640), and isobutyric anhydride. google.com It has also been employed as a catalyst in the liquid-phase oxidation of isobutyraldehyde (B47883) to produce isobutyric acid. google.com Its function as a salt of a carboxylic acid makes it a useful building block in various organic reactions. cymitquimica.com
Industrially, the potassium salt of isobutyric acid is noted for its effectiveness as a solubility promoter. atamanchemicals.comatamanchemicals.com A specific application is in the caustic extraction of mercaptans from petroleum stocks, where it enhances the solubility of these sulfur compounds, facilitating their removal. atamanchemicals.comatamanchemicals.com
In life sciences and biochemical research, this compound is utilized as a source of the isobutyrate anion. It has been used as a supplement in cell culture media to encourage cell growth and differentiation. ontosight.ai The conjugate acid, isobutyrate, is a subject of significant research interest, particularly in studies of the gut microbiome and its influence on host physiology. ontosight.ainih.gov Research has explored the role of isobutyrate in modulating inflammatory responses and intestinal barrier function, making this compound a valuable tool for such in-vitro and in-vivo investigations. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19455-20-0 |
|---|---|
Molecular Formula |
C4H8KO2 |
Molecular Weight |
127.20 g/mol |
IUPAC Name |
potassium;2-methylpropanoate |
InChI |
InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
InChI Key |
XOOFMQGNGKOHOG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)[O-].[K+] |
Isomeric SMILES |
CC(C)C(=O)[O-].[K+] |
Canonical SMILES |
CC(C)C(=O)O.[K] |
Other CAS No. |
19455-20-0 |
Related CAS |
79-31-2 (Parent) |
Origin of Product |
United States |
Synthesis and Reaction Mechanisms of Potassium Isobutyrate
Chemical Synthetic Pathways
The synthesis of potassium isobutyrate is primarily achieved through straightforward and well-established chemical reactions. These pathways involve direct acid-base chemistry and considerations of the precursors required for the synthesis.
Direct Salt Formation from Isobutyric Acid and Potassium Bases
The most common and direct method for preparing this compound is through the neutralization reaction of isobutyric acid with a suitable potassium base. This is a classic acid-base reaction that yields the salt and a byproduct, typically water or carbonic acid (which decomposes to water and carbon dioxide).
The reaction involves proton transfer from the carboxylic acid group of isobutyric acid to the basic anion. Common potassium bases used for this purpose include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).
Using Potassium Hydroxide (KOH): The reaction with potassium hydroxide is a simple neutralization that produces this compound and water. (CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O
Using Potassium Carbonate (K₂CO₃): Potassium carbonate is another effective base. The reaction requires two moles of isobutyric acid for every mole of potassium carbonate, producing two moles of the salt, water, and carbon dioxide gas. google.com 2(CH₃)₂CHCOOH + K₂CO₃ → 2(CH₃)₂CHCOOK + H₂O + CO₂
This method is often preferred in industrial settings where handling large volumes is necessary, as it can be carried out efficiently without the need for complex equipment. google.com The process typically involves mixing the dry, finely divided potassium carbonate with isobutyric acid and heating the mixture to drive the reaction to completion. google.com
Table 1: Reaction Parameters for Direct Salt Formation
| Reactant 1 | Reactant 2 | Stoichiometry (Acid:Base) | Typical Byproducts | Notes |
|---|---|---|---|---|
| Isobutyric Acid | Potassium Hydroxide (KOH) | 1:1 | Water (H₂O) | A straightforward and rapid neutralization reaction. |
| Isobutyric Acid | Potassium Carbonate (K₂CO₃) | 2:1 | Water (H₂O), Carbon Dioxide (CO₂) | The reaction effervesces as CO₂ is released. |
| Isobutyric Acid | Potassium Bicarbonate (KHCO₃) | 1:1 | Water (H₂O), Carbon Dioxide (CO₂) | A milder reaction compared to using potassium carbonate. |
Precursor Chemistry in this compound Synthesis
This compound itself can serve as a crucial precursor or catalyst in other chemical syntheses. For instance, it is used as a catalyst in the preparation of sucrose (B13894) acetate (B1210297) isobutyrate. google.com It has also been investigated for its role in carbonate-promoted C-H carboxylation reactions, where mixtures of alkali furoate and carbonate salts (including this compound) are heated under a CO₂ atmosphere to produce furan-2,5-dicarboxylic acid (FDCA), a valuable bioplastic monomer. stanford.edugoogle.com In some processes, this compound is used as a solubility promoter for extracting mercaptans from petroleum stocks. atamanchemicals.comatamanchemicals.com
Spectroscopic Monitoring of Reaction Progress in Synthetic Methodologies
To ensure the complete conversion of isobutyric acid to this compound, the reaction progress is monitored using various spectroscopic techniques. These methods provide real-time or sample-based analysis of the chemical changes occurring in the reaction mixture.
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for this purpose. The conversion of the carboxylic acid to its carboxylate salt is easily tracked by observing specific changes in the infrared spectrum. ed.govacs.org
Disappearance of the Carboxylic Acid Signal: The broad absorption band of the O-H bond in the isobutyric acid dimer, typically found between 2500 and 3300 cm⁻¹, diminishes as the reaction proceeds.
Disappearance of the Carbonyl (C=O) Signal: The sharp C=O stretching peak of the carboxylic acid at approximately 1700-1725 cm⁻¹ disappears.
Appearance of Carboxylate Salt Signals: Two new characteristic peaks for the carboxylate anion (COO⁻) appear: an asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1400-1440 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to confirm the formation of the product. In ¹H NMR, the acidic proton of the carboxylic acid, which appears as a broad singlet far downfield (typically >10 ppm), disappears upon salt formation. The protons on the carbons adjacent to the carboxylate group also experience a slight upfield shift compared to their positions in the starting acid. Similarly, in ¹³C NMR, the carbon of the carboxylate group will show a distinct chemical shift compared to the carboxylic acid carbon. koreascience.kr
For more complex reaction mixtures, techniques like Mass Spectrometry (MS) can be employed to identify the molecular weight of the product and any intermediates or byproducts. researchgate.net
Table 2: Key Spectroscopic Data for Monitoring this compound Synthesis
| Technique | Starting Material (Isobutyric Acid) | Product (this compound) | Change Observed |
|---|---|---|---|
| FTIR | Broad O-H stretch (2500-3300 cm⁻¹) | Absent | Disappearance of O-H peak |
| Sharp C=O stretch (~1710 cm⁻¹) | Absent | Disappearance of C=O peak | |
| Absent | Asymmetric COO⁻ stretch (~1570 cm⁻¹) | Appearance of carboxylate peak | |
| Absent | Symmetric COO⁻ stretch (~1420 cm⁻¹) | Appearance of carboxylate peak | |
| ¹H NMR | Acidic proton signal (>10 ppm) | Absent | Disappearance of acidic proton |
| ¹³C NMR | Carboxyl carbon signal (~180 ppm) | Carboxylate carbon signal (~185 ppm) | Shift in carbonyl/carboxylate carbon resonance |
Green Chemistry Approaches in Isobutyrate Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles are being applied to the synthesis of isobutyrates and related compounds. These approaches aim to reduce waste, minimize energy consumption, and use renewable resources. rsc.orggoogle.com
One key area of focus is the use of more environmentally benign catalysts and reaction media. Research has explored the use of deep eutectic solvents (DESs) as dual catalyst-extraction solvents to intensify esterification processes, reducing acidic waste and simplifying downstream separation. researchgate.net While not directly for this compound, the principles are applicable to the broader class of isobutyrate compounds.
Another green strategy involves using biomass-derived feedstocks. The synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid (derived from lignocellulosic biomass) and CO₂ utilizes a salt mixture that can include this compound. stanford.edu This process represents a potentially valuable route for converting biomass and waste CO₂ into high-value chemicals. stanford.edu
Furthermore, developing solvent-free reaction conditions is a core principle of green chemistry. rsc.org The direct reaction of solid potassium carbonate with liquid isobutyric acid, which generates minimal waste, aligns with this goal. google.com Additionally, research into photochemical processes, which can operate at ambient temperatures and pressures using light as an energy source, offers a promising avenue for greener synthesis routes for compounds derived from isobutyric acid. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies for Potassium Isobutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of potassium isobutyrate in solution. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of the compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
For the isobutyrate anion, the ¹H NMR spectrum is expected to exhibit two distinct signals. The six equivalent methyl (CH₃) protons would appear as a doublet due to spin-spin coupling with the single methine (CH) proton. The methine proton, in turn, would present as a septet due to coupling with the six methyl protons. The integration of these signals would correspond to a 6:1 ratio, confirming the presence of the isobutyrate structure.
The ¹³C NMR spectrum of this compound would display three signals corresponding to the three unique carbon environments in the isobutyrate anion: the carboxylate carbon (COO⁻), the tertiary carbon of the methine group, and the two equivalent carbons of the methyl groups. The chemical shifts of these carbons provide a definitive fingerprint of the isobutyrate structure. While specific chemical shift values can vary slightly depending on the solvent and concentration, typical ranges for carboxylate carbons are found between 170-185 ppm, and alkyl carbons appear at higher field (lower ppm values). libretexts.org
For the potassium cation (K⁺), specific NMR-active isotopes like ³⁹K can be utilized, although this is less common for routine structural characterization. ³⁹K NMR is primarily employed to study ion binding and interactions in solution by measuring relaxation rates, as the chemical shift range for potassium is relatively small. rsc.org
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (CH₃) | ~1.1 | Doublet |
| ¹H (CH) | ~2.5 | Septet |
| ¹³C (COO⁻) | ~180 | Singlet |
| ¹³C (CH) | ~35 | Singlet |
| ¹³C (CH₃) | ~19 | Singlet |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of the carboxylate group (COO⁻). A key feature is the very strong and broad absorption band typically observed in the region of 1550-1610 cm⁻¹, which is assigned to the asymmetric stretching vibration of the carboxylate anion. The symmetric stretching vibration of the C-O bonds in the carboxylate group usually appears as a weaker band in the 1400-1450 cm⁻¹ region. Additionally, the spectrum will show characteristic C-H stretching and bending vibrations from the isopropyl group. The C-H stretching vibrations of the methyl groups are expected in the 2870-2970 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. In Raman spectra, the symmetric stretching vibration of the carboxylate group tends to be more intense than the asymmetric stretch. libretexts.org Therefore, a strong peak in the 1400-1450 cm⁻¹ region would be expected for this compound. The C-C skeletal vibrations and C-H bending and stretching modes of the isobutyrate moiety are also observable in the Raman spectrum. nih.gov The analysis of Raman spectra of aqueous solutions of potassium salts can also provide insights into ion-solvent interactions. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Asymmetric COO⁻ Stretch | 1550-1610 (strong, broad) | Weaker |
| Symmetric COO⁻ Stretch | 1400-1450 (weaker) | Strong |
| C-H Stretch (methyl) | 2870-2970 | Observable |
| C-H Bend (methyl/methine) | ~1370-1470 | Observable |
| C-C Skeletal Stretch | Lower frequency region | Observable |
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and assessing the purity of this compound. Due to the ionic and non-volatile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly suitable. chegg.comrsc.org
In positive-ion mode ESI-MS, this compound would likely be detected as adducts with potassium ions, such as [K(C₄H₇O₂) + K]⁺ or as clusters. In negative-ion mode, the isobutyrate anion (C₄H₇O₂⁻) with a mass-to-charge ratio (m/z) of 87 would be observed. The high resolution of modern mass spectrometers allows for accurate mass determination, which can confirm the elemental composition of the detected ions.
For purity assessment, the presence of unexpected ions in the mass spectrum would indicate impurities. Tandem mass spectrometry (MS/MS) can be employed to further characterize the isobutyrate anion by inducing fragmentation and analyzing the resulting daughter ions. Common fragmentation pathways for carboxylates involve the loss of CO₂. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of the isobutyrate moiety, but this requires a derivatization step to convert the non-volatile salt into a volatile ester, such as a methyl or ethyl ester. nih.govmdpi.com This approach is particularly useful for quantifying isobutyrate in complex matrices.
Thermal Analysis (TGA, DTA) for Solid-State Behavior and Decomposition Pathways
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the solid-state behavior and decomposition of this compound upon heating. researchgate.netabo.fi
Thermogravimetric Analysis (TGA): A TGA curve plots the mass of a sample as a function of temperature. For this compound, the TGA thermogram would show the temperature at which decomposition begins, the temperature of maximum decomposition rate, and the mass of the final residue. The decomposition of potassium carboxylates often proceeds in multiple steps. acs.org For this compound, the initial decomposition would likely involve the loss of organic components, leading to the formation of potassium carbonate as an intermediate, which then decomposes at a much higher temperature. The theoretical mass loss can be calculated and compared with the experimental data to elucidate the decomposition pathway.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference as a function of temperature. This technique reveals thermal events such as phase transitions, melting, and decomposition. libretexts.org The DTA curve for this compound would show endothermic peaks corresponding to phase transitions and melting, and exothermic or endothermic peaks associated with decomposition processes. For instance, a study on sodium propionate (B1217596) showed solid-solid phase transitions prior to melting. abo.fi Similar behavior could be anticipated for this compound. The combination of TGA and DTA provides a comprehensive understanding of the thermal stability and decomposition mechanism of the compound.
X-ray Diffraction (XRD) and Crystallographic Studies for Crystalline Structures
X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. For this compound, single-crystal XRD provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the potassium cations and isobutyrate anions in the crystal lattice.
A study on the crystal structure of a hydrated form of this compound, specifically poly[μ-aqua-bis(μ₃-2-methylpropanoato-κ⁴O:O,O′:O′)dipotassium], has been reported. nih.goviucr.org This structure is composed of stacked sandwiches, where cation-oxygen bilayers are surrounded by hydrophobic methylethyl chains. These layers are held together by van der Waals interactions. In this structure, the potassium cations are coordinated by seven oxygen atoms, forming an irregular polyhedron. The water molecules are involved in hydrogen bonding with the carboxylate oxygen atoms within the hydrophilic bilayer. nih.goviucr.org The methylethyl groups were found to be disordered over two positions. nih.gov
Powder XRD can be used for phase identification and to assess the crystallinity of a bulk sample of this compound by comparing the experimental diffraction pattern with a reference pattern derived from the known crystal structure.
Table 3: Crystallographic Data for this compound Hemihydrate
| Parameter | Value | Reference |
| Empirical Formula | [K₂(C₄H₇O₂)₂(H₂O)]n | nih.goviucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | C2/c | iucr.org |
| a (Å) | 21.0933 (4) | iucr.org |
| b (Å) | 6.27530 (10) | iucr.org |
| c (Å) | 11.2319 (2) | iucr.org |
| β (°) | 104.1480 (10) | iucr.org |
| Volume (ų) | 1439.42 (5) | iucr.org |
| Z | 4 | iucr.org |
Elemental Characterization Techniques for Potassium (e.g., Atomic Absorption Spectrometry (AAS), X-ray Emission Spectroscopy (XES))
The accurate quantification of potassium in this compound is crucial for confirming its stoichiometry and purity. Atomic Absorption Spectrometry (AAS) and X-ray Emission Spectroscopy (XES) are two powerful techniques for this purpose.
Atomic Absorption Spectrometry (AAS): AAS is a widely used technique for determining the concentration of specific metal elements in a sample. To analyze for potassium, the this compound sample is first dissolved and diluted to an appropriate concentration. The solution is then aspirated into a flame, where the potassium atoms are atomized. A hollow cathode lamp emitting light at a wavelength specific to potassium is used, and the amount of light absorbed by the atomized potassium is proportional to its concentration.
X-ray Emission Spectroscopy (XES): XES is a non-destructive, element-specific technique that can provide information about the electronic structure and chemical environment of potassium. In XES, a core electron of the potassium atom is excited by an incident X-ray, and the subsequent decay process, where an electron from a higher energy level fills the core hole, results in the emission of an X-ray photon. The energy of the emitted photon is characteristic of the element and its chemical state.
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for the separation and quantification of the isobutyrate component of this compound, especially in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a highly sensitive and specific technique for analyzing volatile compounds. For the analysis of the isobutyrate anion, a derivatization step is necessary to convert it into a volatile ester. nih.govmdpi.com Common derivatizing agents include methanolic HCl or BF₃/methanol. After derivatization, the resulting methyl isobutyrate can be separated from other volatile components on a GC column and detected by a mass spectrometer. This method allows for both qualitative identification based on the mass spectrum and quantitative analysis using appropriate calibration standards.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it suitable for the direct analysis of the isobutyrate anion without derivatization. Reversed-phase HPLC with a C18 column is a common approach. chemisgroup.us The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or, for higher specificity and sensitivity, by coupling the HPLC to a mass spectrometer (LC-MS). nist.gov Ion chromatography is another HPLC-based method that can be used for the direct quantification of anions like isobutyrate in aqueous solutions.
Computational and Theoretical Chemistry of Potassium Isobutyrate
Quantum Chemical Investigations (Ab Initio and Density Functional Theory (DFT))
Quantum chemical methods provide fundamental insights into the behavior of molecules by solving the Schrödinger equation. farmaciajournal.com Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. irb.hr DFT, a widely used alternative, calculates the electronic structure based on the electron density, offering a balance of accuracy and computational cost that is well-suited for systems like potassium isobutyrate. dergipark.org.trdntb.gov.ua For the isobutyrate anion, DFT calculations, often using functionals like B3LYP, are employed to determine its geometry, electronic properties, and vibrational frequencies. irb.hrorientjchem.orgresearchgate.net
Electronic Structure Analysis (HOMO, LUMO, Energy Gaps, Ionization Potential, Electron Affinity)
The electronic structure of the isobutyrate anion is central to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its behavior as an electron donor or acceptor.
DFT calculations on molecules with isobutyrate groups and related carboxylates reveal the nature of these frontier orbitals. dntb.gov.uaresearchgate.net The HOMO is typically localized on the carboxylate group (COO⁻), specifically on the oxygen atoms, reflecting its nucleophilic and basic character. The LUMO, conversely, is distributed over the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. dntb.gov.ua
For instance, a DFT study on 2-methyl-prop-1-ene-1,1-diol, the enol tautomer of isobutyric acid, identified a HOMO–LUMO+3 excitation corresponding to a π → π* transition with a calculated maximum absorption at 192 nm. nih.govrsc.org While not directly for the isobutyrate anion, this indicates the types of electronic transitions that can be computationally predicted. Studies on other carboxylates show that properties like ionization potential and electron affinity are strongly influenced by the molecular structure. fu-berlin.de For example, in a study of fullerene nanostructures, the ionization potential was found to decrease as the size of the carbon structure increased. fu-berlin.de
The table below presents conceptual data for the isobutyrate anion based on typical DFT calculation results for similar carboxylate species.
| Parameter | Description | Typical Calculated Characteristics for Isobutyrate Anion |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Localized on the carboxylate oxygen atoms; energy value would be negative, indicating a bound electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Typically delocalized; energy value is less negative or positive, indicating an unbound or weakly bound state for an additional electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. dntb.gov.ua | A relatively large gap is expected, consistent with the general stability of the anion. |
| Ionization Potential (IP) | Energy required to remove an electron. Related to HOMO energy by Koopmans' theorem (IP ≈ -EHOMO). | Calculable via energy difference between the anion and its neutral radical form. |
| Electron Affinity (EA) | Energy released when an electron is added. Related to LUMO energy (EA ≈ -ELUMO). | Expected to be negative for the already anionic isobutyrate, indicating repulsion of an additional electron. |
Thermodynamic Parameter Computations (e.g., Binding Energies, Hydration Energies)
Theoretical calculations can accurately predict various thermodynamic parameters. Ab initio molecular dynamics, for example, can be used to determine the hydration energies of ions. nih.gov For the interaction between a carboxylate anion and a metal ion like K⁺, the free energy of interaction can be obtained from thermodynamic integration of the forces calculated in constrained molecular dynamics simulations. nih.gov
Studies on the interaction of alkali metal cations with carboxylate groups show that smaller cations like Li⁺ and Na⁺ often exhibit stronger binding than K⁺. acs.orgport.ac.uk This preference is linked to the "law of matching water pairs," where ions with similar hydration energies tend to form contact ion pairs. nih.gov Molecular dynamics simulations of various carboxylates indicate that the formation of contact ion pairs with cations like Ca²⁺ involves a small energy barrier (e.g., ~2 kcal/mol) for the physical replacement of water molecules in the ion's hydration shell. acs.orgnih.gov
The binding energy of isobutyric acid dimers has been studied using theoretical methods, highlighting the role of hydrogen bonding and other dispersive forces in the total interaction energy. researchgate.net For the interaction of isobutyric acid with proton acceptors like pyridine (B92270) and dioxan, hydrogen-bond energies have been determined to be approximately 7.5 kcal/mole and 4.6 kcal/mole, respectively. fu-berlin.de
The hydration energy of the isobutyrate anion is a key parameter governing its behavior in aqueous solution. Molecular dynamics simulations of a range of carboxylate ions, from formate (B1220265) to hexanoate, show a strong propensity for the air/water interface, which is influenced by a balance of enthalpic and entropic effects. researchgate.net Such simulations provide absolute solvation energies that are crucial for understanding the thermodynamics of these ions in solution. researchgate.net
| Parameter | System | Typical Computational Finding/Value | Reference |
|---|---|---|---|
| Binding Energy | Isobutyric acid dimer | Calculated via theoretical methods to understand H-bonding. | researchgate.net |
| Hydrogen-Bond Energy | Isobutyric acid - Pyridine | ~7.5 kcal/mol | fu-berlin.de |
| Hydrogen-Bond Energy | Isobutyric acid - Dioxan | ~4.6 kcal/mol | fu-berlin.de |
| Hydration Energy | Carboxylate Anions | MD simulations yield absolute solvation energies and show propensity for air/water interfaces. | researchgate.net |
| Ion-Pairing Free Energy | K⁺ - Carboxylate | Generally weaker than for Na⁺ or Li⁺; can be calculated via thermodynamic integration in MD simulations. | nih.govacs.orgport.ac.uk |
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. For instance, ab initio calculations at the RHF/6-31G* level have been used to determine the C=O and O-H stretching frequencies for isobutyric acid. irb.hr Such calculations can also predict how these frequencies are influenced by the molecular environment, such as the formation of indole (B1671886) derivatives. irb.hr
NMR chemical shifts are another property that can be accurately predicted. acs.org Experimental ¹H NMR data for isobutyric acid shows characteristic peaks at approximately 11.90 ppm (s, 1H, OH), 2.13 ppm (sept, 1H, CH), and 0.73 ppm (d, 6H, CH₃). azom.com Computational methods, such as GIAO-DFT, can be benchmarked against such experimental data to ensure their accuracy. researchgate.net These validated methods can then be used to predict the spectra of related, uncharacterized compounds.
| Spectroscopic Data | Computational Method | Finding/Application | Reference |
|---|---|---|---|
| Vibrational Frequencies (IR/Raman) | Ab initio RHF/6-31G | Calculated C=O and O-H stretching frequencies for isobutyric acid and its derivatives. | irb.hr |
| ¹³C NMR Chemical Shifts | Ab initio* HF-SCF | Calculated for various aggregates of the lithium enolate of methyl isobutyrate to understand structure. | acs.org |
| ¹H NMR Chemical Shifts | GIAO-DFT | Can be calculated and compared with experimental values for structural validation. Experimental shifts for isobutyric acid are well-established. | azom.comresearchgate.net |
| UV-Vis Absorption | TD-DFT | Calculated for the enol of isobutyric acid, predicting a λmax at 192 nm. | nih.govrsc.org |
Molecular Aggregation and Solvation Dynamics Studies
Molecular dynamics (MD) simulations are the primary tool for studying the aggregation and solvation of ions in solution. nih.govnih.gov These simulations model the interactions between the solute (potassium and isobutyrate ions) and solvent molecules (typically water) over time, providing a detailed picture of the dynamic processes involved.
For this compound in an aqueous environment, simulations would focus on several key aspects:
Hydration Shell Structure: MD simulations reveal the arrangement of water molecules around the potassium and isobutyrate ions. The carboxylate group of the anion is strongly hydrated by about six water molecules. researchgate.net The potassium ion also has a well-defined, though more flexible, hydration shell.
Ion Pairing: Simulations can quantify the formation of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP) between K⁺ and the isobutyrate anion. rsc.orgamazonaws.com Studies on protein carboxylate groups have shown that alkali metal cations can form not only simple ion pairs but also bridge multiple carboxylate groups, which can be a mechanism for protein dimerization. acs.orgport.ac.uknih.gov This suggests that similar bridging could lead to the aggregation of isobutyrate ions in concentrated solutions.
Solvent Dynamics: The presence of the ions affects the dynamics of the surrounding water molecules. The hydrophobic alkyl part of the isobutyrate ion influences the local water structure, a phenomenon known as hydrophobic hydration. researchgate.net The interaction between the carboxylate group and cations like K⁺ can promote the dehydration of the cation, a process crucial in biological systems like ion channels. acs.orgnih.govpnas.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Isobutyrate-Containing Systems
QSAR and QSPR models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. orientjchem.orgunlp.edu.ar These models use calculated molecular descriptors—numerical values representing molecular properties—to build a predictive mathematical function. orientjchem.org
While specific QSAR/QSPR studies focused solely on this compound are not common, the isobutyrate moiety appears in broader studies. For example, QSAR analyses have been performed on the toxicity of aliphatic carboxylic acids and esters, including derivatives of isobutyric acid. researchgate.netunlp.edu.ar Descriptors used in these studies often include:
Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potentials, and atomic charges calculated via ab initio or DFT methods. orientjchem.orgresearchgate.net
Topological and Physicochemical Descriptors: Parameters like the octanol-water partition coefficient (logP), molar refractivity, and surface tension. unlp.edu.ar
A QSPR study on the aqueous solubility of carboxylate derivatives used descriptors such as molecular volume and Gibbs free energy (G⁰) calculated at the B3LYP/6-31G* level to build a predictive model. nih.gov Another study on the mobility of benzoaromatic carboxylates also utilized quantum chemical and other calculated descriptors. orientjchem.orgresearchgate.net These examples demonstrate the utility of QSPR in predicting the properties of isobutyrate-containing compounds based on their computed molecular structure.
Reaction Pathway and Transition State Analysis
Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally. scispace.comucsb.edupsu.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum-energy reaction path. rsc.orgucsb.edu
For reactions involving isobutyrate, DFT calculations can be employed to:
Locate Transition States: Algorithms can find the geometry of the transition state for a given reaction, such as the deprotonation of isobutyric acid or its participation in a C-C coupling reaction. nih.govrsc.org
Calculate Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate. For example, DFT calculations for a deoxygenative arylation mediated by an α-N-phthalimido-oxy isobutyrate derivative showed the process to be kinetically accessible, with a calculated activation barrier of 21.5 kcal mol⁻¹. rsc.org
Map the Intrinsic Reaction Coordinate (IRC): IRC calculations trace the lowest energy path connecting reactants to products via the transition state, confirming that the identified transition state correctly links the intended species. nih.gov
Solid State Chemistry and Supramolecular Assemblies of Potassium Isobutyrate
Polymorphism and Crystalline Forms of Potassium Isobutyrate
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. ruhr-uni-bochum.deauburn.edu These different forms, or polymorphs, can exhibit varied physicochemical properties, including solubility, stability, and melting point. ruhr-uni-bochum.de While extensive studies on the polymorphism of many pharmaceutical compounds and materials exist, the polymorphic landscape of this compound is not widely explored in the available literature. However, the crystal structure of one form, this compound hemihydrate, has been determined, providing a foundational understanding of its solid-state arrangement. iucr.org
Table 1: Crystallographic Data for this compound Hemihydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C8H16K2O5 |
| Formula Weight | 270.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1373 (4) |
| b (Å) | 10.2309 (4) |
| c (Å) | 12.5691 (5) |
| β (°) | 104.305 (2) |
| Volume (Å3) | 1260.47 (9) |
| Temperature (K) | 240 |
Data sourced from IUCr Journals. iucr.org
Isobutyrate as Building Blocks in Supramolecular Frameworks
The isobutyrate anion is a versatile building block in the field of supramolecular chemistry, particularly in the construction of coordination polymers and metal-organic frameworks (MOFs). Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules associated through non-covalent interactions. beilstein-journals.orgscispace.com In this context, the isobutyrate ligand can coordinate to metal centers to form extended one-, two-, or three-dimensional networks.
Phase Behavior and Transformations in Mixed Isobutyrate Systems
The phase behavior of a substance describes its state (solid, liquid, gas) under different conditions of temperature and pressure. In mixed systems, such as solutions containing multiple salts, the phase behavior can be complex, with different solid phases crystallizing out as the composition or temperature changes. phasediagram.dkscispace.com
It is expected that a mixed system containing this compound and other salts in an aqueous solution would exhibit similar complex phase behavior. The solubility of this compound would be influenced by the presence of other ions, potentially leading to the formation of mixed-salt solid phases or changes in the temperature at which crystallization occurs. The study of such phase diagrams is crucial for processes like fractional crystallization, which is used to separate different components from a solution. phasediagram.dk For instance, the phase diagram of the magnesium sulfate (B86663) and potassium sulfate system in water shows distinct regions where different hydrated salts and anhydrous potassium sulfate are the stable solid phases. phasediagram.dk
Coordination Chemistry in Solid-State Materials
The coordination chemistry of a metal ion describes the number of surrounding atoms or molecules (ligands) bonded to it and the geometry of their arrangement. In the solid-state structure of this compound hemihydrate, the potassium cations are central to holding the structure together through coordination with the oxygen atoms of the isobutyrate anions and water molecules. iucr.org
Catalytic Applications and Modulatory Roles of Potassium Isobutyrate
Potential Role as a Ligand or Reagent in Catalytic Reactions (e.g., Ruthenium-Catalyzed Olefin Metathesis)
The field of olefin metathesis, a powerful carbon-carbon double bond forming reaction, has been revolutionized by the development of well-defined ruthenium catalysts. nsf.govrsc.org These catalysts often feature N-heterocyclic carbene (NHC) ligands that can be modified to tune the catalyst's activity and selectivity. mdpi.com While potassium isobutyrate itself is not a standard ligand, the carboxylate group within the isobutyrate anion has relevance.
In the development of Z-selective ruthenium catalysts for olefin metathesis, various carboxylate ligands have been investigated. nih.gov Although minor differences were observed between different bidentate carboxylate ligands, the nature of the X-type ligand significantly impacts catalytic activity and selectivity. nih.gov For instance, replacing bidentate carboxylates with monodentate ones led to a marked decrease in both activity and selectivity. nih.gov This highlights the potential for isobutyrate, as a carboxylate-containing moiety, to be explored in the design of new ruthenium metathesis catalysts.
Furthermore, the synthesis of ruthenium catalysts can involve the use of potassium-containing bases, such as potassium bis(trimethylsilyl)amide (KHMDS), to generate the free carbene for coordination to the metal center. mdpi.com While not directly incorporating this compound, this demonstrates the utility of potassium-based reagents in the preparation of these crucial catalysts. The development of tandem olefin metathesis/oxidation protocols using ruthenium catalysts further expands the scope of these reactions, allowing for the efficient synthesis of valuable oxygenated compounds like cis-diols and α-hydroxy ketones. organic-chemistry.org
Influence of Potassium-Based Species on Catalytic Performance and Selectivity
The addition of potassium to various catalyst systems is a widely employed strategy to enhance their performance, including activity, selectivity, and stability. Potassium can act as a promoter, influencing the catalyst's physical and chemical properties in several ways.
Modification of Catalyst Surface Acidity
Potassium is known to modify the surface acidity of catalyst supports, which can have a profound impact on catalytic reactions. By neutralizing strong acid sites, potassium can suppress undesirable side reactions such as cracking and isomerization, thereby increasing the selectivity towards the desired product. mdpi.comresearchgate.netrsc.org
For example, in the dehydrogenation of n-butane over supported vanadium alumina (B75360) catalysts, the addition of potassium decreased both activity and selectivity as the K/V molar ratio increased. conicet.gov.ar However, in other systems, such as the dehydrogenation of propane (B168953) over Pt/Al2O3 catalysts, the incorporation of an optimal amount of potassium increased propylene (B89431) selectivity by blocking acid sites that promote side reactions. researchgate.net Similarly, in the context of ZSM-5 catalysts, the introduction of potassium effectively reduces the number of strong acid sites, which are known to catalyze cracking side reactions during olefin aromatization. researchgate.net The modification of zeolite surface acidity with potassium oxides has also been shown to suppress cracking and condensation side reactions in the dehydrogenation of associated petroleum gas over rhodium catalysts. mdpi.com
The table below summarizes the effect of potassium on the surface acidity of different catalyst systems.
| Catalyst System | Effect of Potassium Addition | Reference |
| VOx/Al2O3 | Decreased activity and selectivity with increasing K/V ratio | conicet.gov.ar |
| Pt/Al2O3 | Increased propylene selectivity at optimal K content | researchgate.net |
| ZSM-5 | Reduced number of strong acid sites | researchgate.net |
| Rh/Zeolite | Suppressed cracking and condensation | mdpi.com |
| Pt/θ-Al2O3 | Selectively occupied strong acid sites, regulating surface acidity | rsc.org |
Impact on Metal Oxidation States and Active Site Formation
Potassium can also influence the electronic properties and oxidation states of the active metal species in a catalyst, thereby affecting the formation and nature of active sites. In some cases, potassium can act as an electron donor, facilitating the reduction of metal oxides to their active metallic state. mdpi.com
For instance, in cobalt-based catalysts for steam reforming of ethanol, potassium doping was found to facilitate the redox ability of the active sites, helping to maintain a reduced oxidation state on the catalyst surface, which is crucial for effective C-C bond cleavage. nih.gov In another study on cobalt catalysts, potassium promoters in Co/ZSM-5 catalysts acted as electron donors and facilitated the formation of the active Co phase. mdpi.com However, the effect of potassium is not always beneficial. In cobalt catalysts for ammonia (B1221849) synthesis, doping with potassium led to a significant decrease in the ammonia synthesis rate, although it did not alter the nature of the active sites. rsc.org
The influence of potassium on metal oxidation states is a key factor in its role as a promoter. For copper and iron-containing SBA-16 catalysts used in the selective oxidation of ethanol, potassium modification led to increased metal incorporation and prevented metal agglomeration. bohrium.com UV-Vis DR and XPS spectra confirmed that copper and iron species were present as Cu+2 and Fe+3, respectively. bohrium.com In the case of Fe/beta catalysts for the selective catalytic reduction (SCR) of NOx, a low level of potassium deposition was found to enhance the ratio of Fe2+/Fe3+ and reducible Fe species, thereby promoting the catalytic activity. acs.org
The following table provides a summary of potassium's impact on metal oxidation states and active site formation in different catalytic systems.
| Catalyst System | Impact of Potassium | Reference |
| Co/MnOx (Ethanol Steam Reforming) | Facilitated redox ability of active sites | nih.gov |
| Co/ZSM-5 | Acted as an electron donor, facilitating active phase formation | mdpi.com |
| Co (Ammonia Synthesis) | Decreased ammonia synthesis rate | rsc.org |
| Cu, Fe/SBA-16 (Ethanol Oxidation) | Increased metal incorporation, prevented agglomeration | bohrium.com |
| Fe/Beta (SCR of NOx) | Enhanced Fe2+/Fe3+ ratio at low deposition levels | acs.org |
Mechanisms of Catalyst Deactivation and Regeneration Related to Potassium Species
While potassium can be a beneficial promoter, it can also contribute to catalyst deactivation. The accumulation of potassium on the catalyst surface can lead to the blocking of active sites, a phenomenon known as poisoning. osti.govpnnl.gov This is a significant challenge in processes involving biomass-derived feedstocks, which often contain alkali metals like potassium. osti.govpnnl.gov
The deactivation mechanism often involves the interaction of potassium with the active sites or the support. For example, in the catalytic fast pyrolysis of biomass over a Pt/TiO2 catalyst, potassium accumulation was found to poison the interfacial active sites for hydrodeoxygenation (HDO) and CO oxidation reactions, even at low loadings. pnnl.gov Similarly, in the selective catalytic reduction (SCR) of NOx with ammonia over V2O5/CeO2 catalysts, potassium deposition decreases surface acidity and reducibility, leading to deactivation. acs.org Excessive potassium deposition on Fe/beta SCR catalysts can occupy Brønsted acid sites, cause aggregation of active Fe species, and lead to the formation of inactive nitrates that block the pore structure. acs.org
On the other hand, potassium can also play a role in mitigating certain forms of deactivation, such as coking. Alkali metal ions like potassium are incorporated into some catalysts, such as Ni-based steam reforming catalysts, to minimize carbon deposition. ammoniaknowhow.com Potassium neutralizes acid sites that can catalyze coke formation and also catalyzes the gasification of adsorbed carbon deposits, providing a route for in-situ catalyst regeneration. ammoniaknowhow.com
The regeneration of potassium-poisoned catalysts is an important area of research. Water washing has been shown to be effective in removing accumulated potassium from Pt/TiO2 catalysts, thereby recovering their activity. pnnl.gov For SCR catalysts deactivated by alkali metals, regeneration methods involving washing with acids like acetic acid have been developed to remove the poisoning species. acs.org
Biocatalytic Synthesis of Isobutyrate Esters
Isobutyrate esters are valuable compounds used in the flavor, fragrance, and solvent industries. nih.gov Biocatalysis, using enzymes such as lipases, offers a green and efficient alternative to traditional chemical synthesis for the production of these esters. nih.govgoogle.com
The enzymatic synthesis of isobutyrate esters typically involves the reaction of isobutyric acid or its derivatives with an alcohol, catalyzed by a lipase (B570770). researchgate.net For example, immobilized lipase from Rhizomucor miehei has been used for the synthesis of isobutyl isobutyrate by direct esterification of isobutyric acid and isobutyl alcohol. researchgate.net Similarly, lipase from Candida rugosa entrapped in a hydrogel has been employed to catalyze the synthesis of n-amyl isobutyrate. nih.gov
Engineered microorganisms, such as Escherichia coli, have also been developed for the whole-cell biocatalytic production of various esters, including isobutyrate esters. nih.gov These engineered pathways combine alcohol and acyl-CoA biosynthesis routes with an alcohol O-acyltransferase (ATF) enzyme to produce the desired esters. nih.gov A method for synthesizing vanillin (B372448) isobutyrate through biocatalysis using lipase has also been patented, highlighting the industrial potential of this approach. google.com
The table below presents examples of biocatalytic synthesis of isobutyrate esters.
| Ester | Enzyme/Organism | Substrates | Key Findings | Reference |
| Isobutyl isobutyrate | Immobilized lipase from Rhizomucor miehei | Isobutyric acid, Isobutyl alcohol | High yields achieved in non-polar solvents. | researchgate.net |
| n-Amyl isobutyrate | Lipase from Candida rugosa | Isobutyric acid, n-Amyl alcohol | Entrapped lipase showed good catalytic activity. | nih.gov |
| Various isobutyrate esters | Engineered Escherichia coli | Glucose (as a carbon source) | Demonstrated the potential for high-level production of isobutyrate esters. | nih.gov |
| Vanillin isobutyrate | Lipase | Vanillin, Isobutyric anhydride (B1165640) | A green and efficient method for producing high-purity vanillin isobutyrate. | google.com |
Biochemical Pathways and Research Tool Applications of Isobutyrate in Scientific Inquiry
Metabolism of Isobutyric Acid in Biological Systems (e.g., Amino Acid Breakdown)
Isobutyric acid is a short-chain fatty acid that plays a role in several biological processes. ontosight.aiwikipedia.org In humans, it is a minor product of the gut microbiome and can also be formed from the metabolism of its esters found in food. wikipedia.org The primary metabolic pathway for isobutyric acid is linked to the catabolism of the branched-chain amino acid, valine. medlineplus.govwikipedia.orgwikipedia.org
The breakdown of valine occurs in the mitochondria and involves a series of enzymatic reactions. wikipedia.orgnih.gov The initial step is the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate. wikipedia.org This intermediate is then converted to isobutyryl-CoA through oxidative decarboxylation, a reaction catalyzed by the branched-chain α-ketoacid dehydrogenase complex. wikipedia.org
Isobutyryl-CoA is a central molecule in this pathway and is further metabolized in a sequence of reactions analogous to the β-oxidation of fatty acids. nih.govresearchgate.net The enzyme isobutyryl-CoA dehydrogenase, encoded by the ACAD8 gene, catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.govwikipedia.orgontosight.aiuniprot.orggenecards.org This is a critical step, and deficiencies in this enzyme can lead to a rare genetic disorder known as isobutyryl-CoA dehydrogenase deficiency. ontosight.aiuniprot.org
The pathway continues with the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA, followed by the hydrolysis of the CoA ester to yield 3-hydroxyisobutyric acid. nih.govnih.gov Subsequently, 3-hydroxyisobutyric acid is oxidized to methylmalonate semialdehyde, which is then further metabolized to succinyl-CoA. nih.gov Succinyl-CoA can then enter the citric acid cycle, contributing to cellular energy production. wikipedia.org
Isolated colonocytes have demonstrated a capacity for the oxidation of isobutyrate, suggesting it could serve as an energy source for these cells under certain conditions, such as low butyrate (B1204436) availability. nih.gov Studies have shown that butyrate can competitively inhibit the catabolism of isobutyrate in colonocytes. nih.gov
Key Enzymes in the Valine Catabolic Pathway
| Enzyme | Gene | Function |
| Branched-chain α-ketoacid dehydrogenase complex | - | Converts α-ketoisovalerate to isobutyryl-CoA. wikipedia.org |
| Isobutyryl-CoA dehydrogenase | ACAD8 | Catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.govwikipedia.orgontosight.aiuniprot.orggenecards.org |
| Methacrylyl-CoA hydratase | - | Hydrates methacrylyl-CoA to 3-hydroxyisobutyryl-CoA. nih.gov |
| 3-Hydroxyisobutyryl-CoA hydrolase | HIBCH | Hydrolyzes 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid. nih.govnih.gov |
| 3-Hydroxyisobutyric acid dehydrogenase | HIBADH | Oxidizes 3-hydroxyisobutyric acid to methylmalonate semialdehyde. nih.gov |
| Methylmalonic semialdehyde dehydrogenase | MMSDH | Converts methylmalonate semialdehyde to propionyl-CoA, which is then converted to succinyl-CoA. nih.gov |
Microbial Synthesis and Biotransformation of Isobutyrate
While no known natural organism produces commercially significant amounts of isobutyric acid, researchers have successfully engineered metabolic pathways in microorganisms to achieve high-level biosynthesis of this compound from renewable resources like glucose. exlibrisgroup.comgoogle.com This offers a more sustainable alternative to traditional chemical synthesis methods that rely on petroleum feedstocks. exlibrisgroup.comgoogle.com
Escherichia coli has been a primary focus for metabolic engineering to produce isobutyrate. exlibrisgroup.comaimspress.comresearchgate.net A synthetic pathway constructed in E. coli starts with the conversion of glucose to 2-ketoisovalerate (also known as α-ketoisovalerate), a precursor in the valine biosynthesis pathway. researchgate.net This intermediate is then diverted towards isobutyrate production. One strategy involves the use of an α-ketoisovalerate decarboxylase (Kivd) to convert 2-ketoisovalerate to isobutyraldehyde (B47883), which is subsequently oxidized to isobutyric acid by a phenylacetaldehyde (B1677652) dehydrogenase (PadA). researchgate.netgoogle.com
Researchers have optimized these engineered strains through various techniques, including gene knockouts and enzyme overexpression, to increase isobutyrate yield and reduce the formation of byproducts like isobutanol. aimspress.comresearchgate.net For instance, knocking out genes encoding certain alcohol dehydrogenases and overexpressing padA has been shown to significantly enhance isobutyrate production. aimspress.comresearchgate.net Through fed-batch fermentation, engineered E. coli strains have achieved high titers of isobutyrate, demonstrating the potential for industrial-scale production. aimspress.comresearchgate.net
Another approach in E. coli involves the conversion of isobutyryl-CoA, an intermediate in the valine degradation pathway, to isobutyrate using a thioesterase. google.com Pseudomonas species have also been engineered to produce isobutyric acid from glucose via the valine degradation pathway, offering the advantage of reduced byproduct formation. researchgate.netresearchgate.net
Beyond synthesis from sugars, microbial electrosynthesis presents an innovative method for producing isobutyric acid. In this process, a mixed microbial community can convert carbon dioxide into a mixture of carboxylic acids, including isobutyric acid, using electricity as the energy source. uq.edu.auacs.org Metagenomic analysis suggests that in these systems, isobutyric acid may be derived from the isomerization of n-butyric acid. uq.edu.auacs.orgresearchgate.net Studies with methanogenic enrichment cultures have also demonstrated a reversible isomerization between n-butyrate and isobutyrate. researchgate.net
Biotransformation, where microorganisms convert a substrate into a desired product, is another relevant area. For example, labeled sodium isobutyrate added to the culture medium of Streptomyces fradiae was found to be transformed into butyrate and incorporated into fatty acids. nih.gov Furthermore, certain yeast species like Candida rugosa can hydroxylate isobutyric acid to produce (R)-β-hydroxyisobutyric acid, a valuable chiral building block for pharmaceuticals. nih.gov
Examples of Microbial Isobutyrate Production
| Microorganism | Production Method | Precursor/Substrate | Key Enzymes/Pathways | Reported Titer/Yield |
| Escherichia coli (engineered) | Fermentation | Glucose | Synthetic pathway involving Kivd and PadA. researchgate.netgoogle.com | 90 g/L aimspress.comresearchgate.net |
| Pseudomonas sp. (engineered) | Fermentation | Glucose | Valine degradation pathway. researchgate.netresearchgate.net | Up to 12 g/L researchgate.net |
| Mixed microbial community | Microbial Electrosynthesis | Carbon Dioxide | Acetogenesis, solventogenesis, reverse β-oxidation, isomerization of n-butyrate. uq.edu.auacs.org | - |
| Candida rugosa | Biotransformation | Isobutyric Acid | Hydroxylation | 150 g/L of (R)-β-hydroxyisobutyric acid nih.gov |
Application in Cell Culture Media Research (e.g., Promotion of Cell Growth and Differentiation)
Potassium isobutyrate and its sodium salt are used in cell culture media for research purposes, primarily due to the biological activities of the isobutyrate ion. ontosight.aiontosight.ai Isobutyrate, as a short-chain fatty acid, can influence cellular processes such as proliferation and differentiation. ontosight.ai
Research has shown that isobutyrate can promote cell growth and differentiation in certain cell types. ontosight.ai For example, in studies with Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, isobutyrate has been used as a component of the culture medium. acs.org
The effects of isobutyrate on cell differentiation are of particular interest in cancer research. Some studies have investigated isobutyrate-containing compounds for their anti-tumor effects. For instance, trilobolide-6-O-isobutyrate has been shown to inhibit the proliferation of cholangiocarcinoma and hepatocellular carcinoma cells in vitro. nih.govresearchgate.netnih.gov It was found to induce cell cycle arrest and apoptosis in these cancer cell lines. researchgate.netnih.gov Another compound, trilobolide-6-O-isobutyrate, has also demonstrated anti-proliferative effects on human lung cancer cell lines. researchgate.net Maytansine derivatives containing an isobutyrate group are also being investigated for their potential to inhibit cancer cell growth. ontosight.ai
While the direct application of this compound to promote differentiation is an area of ongoing research, its structural similarity to butyrate, a well-known histone deacetylase (HDAC) inhibitor that potently induces differentiation in various cell lines, suggests a potential mechanism of action. Sodium isobutyrate has been noted to have potential histone deacetylase inhibition activity. ontosight.ai
In the context of osteogenesis, a hybrid depot containing sucrose (B13894) acetate (B1210297) isobutyrate has been used in studies with osteoblast cells to assess cell differentiation, indicating the utility of isobutyrate-related compounds in tissue engineering research. frontiersin.org
Derived and Analogous Isobutyrate Compounds: Synthetic Methodologies and Chemical Characteristics
Synthesis of Isobutyrate Esters (e.g., Butyl Isobutyrate, Vanillin (B372448) Derivatives)
The synthesis of isobutyrate esters is a cornerstone of organic chemistry, with applications ranging from industrial solvents to flavor and fragrance compounds. Methodologies for their preparation are diverse, encompassing classical esterification, catalytic condensation, and biocatalysis, each offering distinct advantages in terms of efficiency, yield, and environmental impact.
Butyl Isobutyrate
Butyl isobutyrate, a colorless liquid with a fruity odor, is commonly synthesized via two primary routes: the esterification of isobutyric acid with butanol and the condensation of isobutyraldehyde (B47883).
Esterification: A common industrial method involves the direct esterification of isobutyric acid with n-butanol. researchgate.net To drive this equilibrium reaction toward the product, catalysts and specific reaction conditions are employed. One effective approach utilizes a composite solid acid catalyst made from diatomite and tin (IV) chloride treated with sulfuric acid. researchgate.net Under optimized conditions—a mole ratio of n-butanol to isobutyric acid of 1.8, a catalyst concentration of 1.10% by mass, and reaction at reflux for 2.5 hours with cyclohexane (B81311) as a water entrainer—an esterification rate of 98.3% can be achieved. researchgate.net This catalyst demonstrates high stability, retaining a 92.7% esterification rate after eight uses. researchgate.net Traditional methods often rely on strong mineral acids like sulfuric or phosphoric acid, but these can lead to corrosion and more complex workups. google.com
Condensation: An alternative pathway involves the Tishchenko reaction, where isobutyraldehyde is condensed in the presence of an aluminum alkoxide catalyst to form isobutyl isobutyrate directly. google.com This method can be performed at temperatures ranging from -30 °C to 20 °C. google.com The catalyst system, often prepared by reacting an alcohol like isobutanol with aluminum, can be enhanced with cocatalysts such as zinc chloride or magnesium chloride. google.com This process avoids the need for isobutyric acid as a starting material, offering a different feedstock route. google.com Another one-step synthesis from isobutanol uses a catalyst composed of zinc, zirconium, and rare earth oxides loaded with a small amount of palladium, demonstrating high conversion and selectivity. google.com
Table 1: Synthetic Approaches for Butyl Isobutyrate
| Method | Reactants | Catalyst | Key Conditions | Yield/Conversion | Citation(s) |
|---|---|---|---|---|---|
| Esterification | Isobutyric acid, n-butanol | Diatomite-solid acid | 1.8:1 mole ratio, 1.10% catalyst, 2.5h reaction | 98.3% | researchgate.net |
| Condensation | Isobutyraldehyde | Aluminum alkoxide | -30°C to 20°C, 0.5-5h reaction | High | google.com |
| Catalytic Dehydrogenation/Condensation | Isobutanol | Pd on Zn/Zr/Re oxides | Gas phase, fixed-bed reactor | High conversion & selectivity | google.com |
Vanillin Derivatives
Vanillin isobutyrate, also known as Isobutavan®, is a valuable fragrance ingredient prized for its creamy, sweet vanilla character and superior color stability compared to vanillin. scentspiracy.com Its synthesis is typically achieved by the esterification of vanillin's phenolic hydroxyl group.
Acid Anhydride (B1165640) Method: A high-yield synthesis involves reacting vanillin with isobutyric anhydride in toluene (B28343) with sodium carbonate as a catalyst. patsnap.com This reaction proceeds efficiently at room temperature. After the reaction, the mixture is washed with a sodium hydroxide (B78521) solution and water, and the product is purified by reduced pressure distillation, achieving yields as high as 99.2%. patsnap.com
Biocatalysis: For a greener and more environmentally friendly approach, lipase (B570770) can be used as a catalyst for the reaction between vanillin and isobutyric anhydride. google.com This biocatalytic method avoids the need for complex post-treatment steps like alkali washing, which generates significant wastewater in chemical methods. google.com The product is purified using multi-stage molecular distillation. google.com
Alkali Metal Salt Catalysis: Another efficient, solvent-free method involves reacting vanillin or ethyl vanillin with isobutyric acid in the presence of an alkali metal carboxylate catalyst, such as sodium or potassium acetate (B1210297). scentspiracy.comgoogle.com The reaction is conducted at temperatures between 60–120 °C, offering high yields and a process suitable for large-scale industrial production with minimal waste. scentspiracy.comgoogle.com
The esterification strategy can be extended to vanillin-related structures. For example, 4-(isopropoxymethyl)-2-methoxyphenyl isobutyrate was synthesized in 93% yield by reacting 4-(isopropoxymethyl)-2-methoxyphenol with isobutyryl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP). aip.org
Table 2: Synthetic Routes to Vanillin Isobutyrate
| Method | Reactants | Catalyst/Reagent | Key Conditions | Yield | Citation(s) |
|---|---|---|---|---|---|
| Acid Anhydride | Vanillin, Isobutyric anhydride | Sodium carbonate | Room temperature, Toluene solvent | 99.2% | patsnap.com |
| Biocatalysis | Vanillin, Isobutyric anhydride | Lipase | - | High purity | google.com |
| Alkali Metal Salt | Vanillin, Isobutyric acid | Sodium/Potassium acetate | 60–120 °C, Solvent-free | High | scentspiracy.comgoogle.com |
Preparation of Functionalized Isobutyrate Analogs
The isobutyrate moiety can be incorporated into more complex molecules or used as a handle to facilitate further chemical transformations, leading to functionalized analogs with unique structures and potential applications.
One powerful strategy involves using an isobutyrate derivative as a redox-active group. For instance, α-N-phthalimido-oxy isobutyrate (NPIB) has been developed as a versatile handle for the deoxygenative functionalization of hydroxyl groups located near a carbonyl moiety. rsc.org This approach has been applied in the total synthesis of natural products like alanenses A and B. rsc.org Two distinct methods for arylation using the NPIB derivative have been developed:
Photoredox Catalysis: This method proceeds through a radical-mediated arylation pathway. rsc.org The reaction, however, can be sensitive to the substrate and reaction conditions. rsc.org
Acid-Mediated Arylation: An alternative, robust method uses trifluoroacetic acid (TFA) in hexafluoroisopropanol (HFIP) to promote arylation via a cationic intermediate. rsc.orgrsc.org This approach proved successful where the photocatalytic method failed and was key to completing the synthesis of the target natural products. rsc.org
The isobutyrate group can also be part of a larger, reactive scaffold. Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate is a key substrate for studying strain-induced reactivity in bicyclic systems. The electron-rich double bond in its norbornene framework allows for electrophilic additions, such as epoxidation, to create functionalized oxirane-containing analogs that are valuable intermediates in materials science, particularly for epoxy resins.
Furthermore, the isobutyrate ester itself can be a precursor to functionalized analogs through reactions at the α-carbon. The deprotonation of ethyl isobutyrate with a strong base, such as a lithium derivative, generates an enolate that can participate in alkylation reactions to form more complex, functionalized long-chain hydrocarbon mono- and di-carboxylic acids. google.com
Table 3: Methods for Preparing Functionalized Isobutyrate Analogs
| Method | Precursor | Reagents | Functionalization Achieved | Resulting Analog Type | Citation(s) |
|---|---|---|---|---|---|
| Deoxygenative Arylation | α-N-phthalimido-oxy isobutyrate (NPIB) derivative | Arylating agent, Photoredox or Acid catalyst | C-C bond formation (Arylation) | Arylated cadinane (B1243036) sesquiterpenoids | rsc.orgrsc.org |
| Electrophilic Addition | Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate | Electrophile (e.g., m-CPBA) | Addition to C=C double bond | Functionalized bicyclic compounds (e.g., epoxides) | |
| Alkylation | Ethyl isobutyrate | Strong base, Alkylating agent | C-C bond formation at α-carbon | Functionalized long-chain carboxylic acids | google.com |
Chemical and Structural Diversity of Isobutyrate Equivalents
The true value of the isobutyrate unit in chemical synthesis lies in its ability to be incorporated into a vast range of molecular architectures, contributing to significant chemical and structural diversity. This diversity arises from variations in the alcohol portion of the ester, the complexity of the carbon skeleton, and the introduction of other functional groups. cam.ac.uk
The concept of diversity-oriented synthesis (DOS) aims to generate collections of compounds with high skeletal and functional group diversity to explore chemical space effectively. cam.ac.uk Isobutyrate esters are excellent candidates for such libraries. By simply varying the alcohol used in the esterification, a wide range of "appendage diversity" can be achieved. cam.ac.uk Patent literature describes the synthesis of numerous isobutyrate esters with complex alcohol moieties, including linalyl isobutyrate, citronellyl isobutyrate, and phenylethyl isobutyrate, which are valuable in the fragrance industry. google.com
Beyond simple esters, the isobutyrate group is found in complex natural products. The sex pheromone of the grape mealybug, Pseudococcus maritimus, is trans-α-necrodyl isobutyrate, a chiral cyclopentanoid monoterpene derivative. acs.org Its synthesis requires stereocontrolled methods to establish the correct configuration, highlighting the importance of stereochemical diversity. acs.org
The isobutyrate moiety itself can be part of a larger, intricate framework that undergoes further transformations. In the synthesis of complex natural products, an Ireland-Claisen rearrangement of an isobutyrate ester was used to set a key stereocenter. rsc.org This demonstrates how the isobutyrate group can be strategically employed not just as a final functional group but as an integral part of a multi-step synthetic sequence to build skeletal complexity. rsc.org The structural diversity is further exemplified by the wide range of compounds containing the isobutyrate functional group, from simple esters like methyl isobutyrate and butyl isobutyrate to highly functionalized bicyclic and polycyclic structures. cymitquimica.comnist.gov
Table 4: Examples of Structural Diversity in Isobutyrate Compounds
| Compound Name | Core Structure | Source/Application | Type of Diversity | Citation(s) |
|---|---|---|---|---|
| Butyl Isobutyrate | Acyclic ester | Industrial solvent, Flavor | Appendage (Alkyl) | cymitquimica.com |
| Linalyl Isobutyrate | Acyclic terpene ester | Fragrance | Appendage (Terpenoid) | google.com |
| Vanillin Isobutyrate | Aromatic ester | Fragrance | Appendage (Aromatic) | scentspiracy.com |
| trans-α-Necrodyl Isobutyrate | Cyclopentanoid monoterpene | Insect pheromone | Skeletal, Stereochemical | acs.org |
| Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate | Bicyclic ester | Polymer/Materials intermediate | Skeletal | |
| Alanense A | Arylated cadinane sesquiterpenoid | Natural product | Skeletal, Functional Group | rsc.org |
Environmental Research on Potassium Isobutyrate
Biodegradation Mechanisms and Pathways in Model Systems
Potassium isobutyrate, the potassium salt of a short-chain branched fatty acid, readily dissociates in aqueous environments into potassium (K⁺) and isobutyrate (C₄H₇O₂⁻) ions. The primary route of its environmental degradation is through the microbial metabolism of the isobutyrate anion. The substance is considered to be readily biodegradable.
In aerobic environments, microorganisms utilize isobutyrate as a carbon and energy source. The degradation pathway typically begins with the activation of isobutyrate to its coenzyme A (CoA) derivative, isobutyryl-CoA. This is a common step in the metabolism of branched-chain amino acids and fatty acids. From isobutyryl-CoA, the pathway proceeds through a series of enzymatic reactions. One known pathway involves the conversion of 2-hydroxyisobutyrate, which can then undergo a cobalamin-dependent carbon skeleton rearrangement. nih.gov These intermediates are ultimately channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete oxidation. asm.org The final products of this aerobic biodegradation are carbon dioxide (CO₂) and water.
Studies on microbial consortia have demonstrated the effective degradation of isobutyrate. For instance, specific consortia containing bacteria such as Actinobacterium and Marinospirillum species, or different Bacillus species, have shown the ability to completely utilize isobutyronitrile, which degrades into isobutyrate, as a source of carbon and nitrogen at high pH. nih.gov In these systems, one species may hydrolyze the initial compound to isobutyrate, while another species consumes the isobutyrate, demonstrating syntrophic relationships in the degradation process. nih.gov Furthermore, research on chain-elongating microbial communities has shown that isobutyrate can be either produced from or converted to other organic acids, like iso-caproate, depending on the microbial species present and the available electron donors, such as ethanol. acs.orgmdpi.com
Table 1: Summary of Biodegradation Test for this compound
| Test Type | Duration | Result | Classification |
|---|
This table summarizes typical results for readily biodegradable substances like this compound based on standard test guidelines.
Environmental Fate and Transport in Aquatic and Terrestrial Environments
The environmental movement of this compound is governed by its physical and chemical properties. nih.gov As an ionic salt, it is highly soluble in water and has a low vapor pressure, meaning it will not readily volatilize into the atmosphere from water or soil surfaces. mubychem.com
In aquatic systems, this compound will exist in its dissociated ionic forms. Due to its high water solubility, it will be readily transported in water bodies, subject to currents and dispersion. Its degradation is primarily biological, as discussed in the previous section. Chemical hydrolysis of the isobutyrate ion itself is not a significant fate process under typical environmental pH conditions. epa.gov
In terrestrial environments, the fate of this compound is dictated by soil and water interactions. Its high water solubility ensures it is mobile within the soil pore water. The potential for this compound to adsorb to soil particles is low. The adsorption of organic compounds is often predicted by the octanol-water partition coefficient (Log Kow), with higher values indicating greater adsorption to organic matter. Simple organic salts like this compound have a very low Log Kow, indicating they will remain predominantly in the water phase rather than binding to soil particles. spectrumchemical.com This results in a low soil organic carbon-water (B12546825) partitioning coefficient (Koc), signifying a high potential for mobility and leaching through the soil profile into groundwater. The potassium cation (K⁺) can participate in cation exchange processes in the soil, potentially being adsorbed onto negatively charged clay minerals and organic matter, or being taken up by plants. nih.govnih.govresearchgate.net The rate of potassium adsorption and desorption is dependent on soil characteristics such as clay content and type, organic matter, and existing potassium levels in the soil solution. nih.govresearchgate.netmdpi.com
Table 2: Physicochemical Properties Influencing Environmental Fate
| Property | Value/Estimate | Implication for Fate and Transport |
|---|---|---|
| Physical State | Solid (crystal/powder) | Low risk of aerosolization unless disturbed. mubychem.comsigmaaldrich.com |
| Water Solubility | High | High mobility in aquatic systems and soil pore water; potential for leaching. |
| Vapor Pressure | Low | Negligible volatilization from soil or water. |
| Log Kow (Octanol-Water Partition Coefficient) | Low (estimated) | Low potential for bioaccumulation in organisms and low adsorption to soil/sediment. |
Note: Specific experimental values for all properties of this compound are not always available; some are estimated based on its structure and the properties of similar compounds. mubychem.comspectrumchemical.com
Interactions with Environmental Microbial Communities
The introduction of this compound into an environment can have direct effects on the local microbial communities. The isobutyrate component serves as a readily available and energy-rich carbon source for a wide range of heterotrophic bacteria and fungi. asm.org This influx of a simple organic substrate can lead to a rapid increase in microbial activity and biomass. redalyc.org Such an event may cause a temporary shift in the microbial community structure, favoring fast-growing organisms (r-strategists) that are adept at utilizing simple carbon compounds. mdpi.com
Studies on the effects of potassium fertilizers on soil have shown that balanced potassium levels can improve the stability of the soil microbial ecosystem. mdpi.com However, very high concentrations of any salt can increase the osmotic pressure of the soil solution, which may inhibit some microbial activity. redalyc.org The application of organic potassium salts, like potassium fulvic acid, has been shown to increase soil nutrients and reshape microbial functions, particularly those related to the degradation of organic matter. nih.gov Therefore, this compound is expected to act as a biostimulant for many soil and aquatic microorganisms by providing both an essential nutrient (potassium) and an easily metabolizable energy source (isobutyrate), potentially altering both the abundance and structure of the native microbial community. mdpi.comnih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Hydroxyisobutyrate |
| Carbon Dioxide |
| Ethanol |
| Iso-caproate |
| Isobutanol |
| Isobutyrate |
| Isobutyric Acid |
| Isobutyryl-CoA |
| Potassium |
| Potassium Fulvic Acid |
| This compound |
Advanced Materials Science Applications of Isobutyrate Salts
Precursors for Advanced Inorganic Material Synthesis (e.g., Yttrium Aluminum Garnet (YAG) synthesis from metal isobutyrates)
Metal isobutyrates are valuable as precursors in the synthesis of advanced inorganic materials due to their relatively low carbon content, which facilitates processing. researchgate.net A notable application is in the production of Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂), a crucial material in solid-state lasers and other optical applications. researchgate.net
The synthesis of YAG from metal isobutyrates involves the pyrolytic transformation of a stoichiometric mixture of yttrium and aluminum isobutyrates. researchgate.netgoogle.comwikipedia.org Researchers have detailed the synthesis of aluminum isobutyrate, Al(O₂CiPr)₃, and yttrium isobutyrate, Y(O₂CiPr)₃, by reacting the respective metals with isobutyric acid. researchgate.net A 5:3 molar ratio of aluminum isobutyrate to yttrium isobutyrate is used to create the precursor for polycrystalline YAG. researchgate.net
The pyrolytic decomposition of these individual isobutyrates follows different pathways. Aluminum isobutyrate decomposes to form amorphous Al₂O₃ at temperatures up to 700°C, which then crystallizes into γ-alumina at approximately 840°C and finally to α-alumina at 1120°C. researchgate.net In contrast, yttrium isobutyrate begins to decompose at 260°C, yielding a mixture of Y₂O₃ and a minor yttrium carbonate species. researchgate.net Phase-pure, body-centered cubic (bcc) Y₂O₃ is only achieved upon heating to 1400°C. researchgate.net
However, the pyrolytic behavior of the 5:3 mixture of aluminum and yttrium isobutyrates is distinct from its components. The precursor mixture decomposes into an amorphous material above 300°C. researchgate.netgoogle.com Upon further heating in air at a rate of 5°C/min, this amorphous intermediate crystallizes directly into phase-pure YAG at around 910°C, with a final ceramic yield of 26% at 1000°C. researchgate.netgoogle.com This direct crystallization to YAG without the formation of intermediate crystalline phases of the constituent oxides is a significant advantage of this precursor system. researchgate.net
Below is a data table summarizing the thermal decomposition events in the synthesis of YAG from metal isobutyrate precursors.
| Precursor | Decomposition Temperature (°C) | Intermediate Phases | Final Product | Crystallization Temperature (°C) |
| Aluminum Isobutyrate | ≤700 | Amorphous Al₂O₃, γ-Al₂O₃ | α-Al₂O₃ | 840 (γ-Al₂O₃), 1120 (α-Al₂O₃) |
| Yttrium Isobutyrate | 260 | Amorphous Y₂O₃, Yttrium Carbonate | bcc Y₂O₃ | 300 (amorphous Y₂O₃), >900 (phase-pure) |
| 5:3 Al:Y Isobutyrate Mixture | >300 | Amorphous intermediate | Phase-pure YAG | ~910 |
Role in Polymer Science (e.g., Initiators, Modifiers)
While less direct than their role as ceramic precursors, isobutyrate salts and related compounds have applications in polymer science, particularly as initiators and modifiers.
In the context of polymerization initiation, certain potassium salts derived from butyrate (B1204436) compounds have been identified as the true initiating species in specific polymerization reactions. For instance, in the polymerization of β-butyrolactone initiated by potassium anions, it is potassium 3-hydroxybutyrate (B1226725) and potassium trans-crotonate that are formed and act as the actual initiators for the polymerization process. researchgate.net This highlights the potential for isobutyrate-related species to play a crucial role in initiating chain-growth polymerization.
Furthermore, salts can be employed as modifiers to alter the physical properties of polymers. The addition of various lithium salts to poly(methyl methacrylate) (PMMA) has been shown to modify its glass transition temperature (Tg), which is an indicator of the material's heat resistance. nih.gov The anionic species of the salt significantly influences the glass transition behavior. nih.gov While specific research on potassium isobutyrate as a modifier is not extensively detailed, the principle of using salts to modify polymer properties is well-established. These salts can act as fillers or create ionic cross-linking within the polymer matrix, thereby altering mechanical and viscoelastic properties. nih.govmdpi.com
The table below illustrates the general role of salts in modifying polymer properties, which can be extrapolated to the potential application of this compound.
| Polymer | Modifying Salt (Example) | Effect on Property | Mechanism |
| Poly(methyl methacrylate) (PMMA) | Lithium Salts (e.g., LiCF₃SO₃, LiBr) | Increase in Glass Transition Temperature (Tg) | Formation of macroscopic aggregates acting as fillers or microscopic dispersion leading to chain linking. nih.gov |
| Poly(ethylene-co-methacrylic acid) | Metal Salts | Enhanced Elongational Viscosity | Ionic interactions with the polymer. mdpi.com |
Chemical Engineering Aspects of Isobutyrate-Based Material Processing
The successful synthesis of advanced materials from isobutyrate precursors is heavily reliant on principles of chemical engineering. The processing of these materials involves several critical steps that must be carefully controlled to achieve the desired material properties.
In the synthesis of YAG from yttrium and aluminum isobutyrates, a key chemical engineering aspect is the preparation of a rheologically useful solution. researchgate.net This is achieved by dissolving the 5:3 mixture of the metal isobutyrates in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.net The properties of this solution, such as viscosity and concentration, are critical for subsequent processing steps, including the formation of bulk samples or fibers.
The pyrolytic decomposition stage is a crucial thermal processing step. The heating rate, atmosphere, and temperature profile must be precisely controlled to ensure the formation of the desired crystalline phase. As noted, a heating rate of 5°C/min in air is effective for the crystallization of phase-pure YAG from the amorphous precursor. researchgate.net Understanding the pyrolysis kinetics is essential for optimizing the process, minimizing energy consumption, and maximizing the yield and purity of the final product. mdpi.commdpi.com Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key analytical techniques used to study these decomposition patterns and inform process design. researchgate.net
Solvent removal is another important unit operation. The method and rate of solvent removal can influence the morphology and homogeneity of the resulting bulk precursor material. researchgate.net This, in turn, can affect the crystallization behavior and the final microstructure of the ceramic material.
Finally, process scale-up from laboratory synthesis to industrial production presents significant chemical engineering challenges. These include ensuring uniform heating, managing the release of gaseous byproducts from pyrolysis, and developing cost-effective and environmentally sound processes for precursor synthesis and material fabrication.
Future Research Directions and Emerging Paradigms for Potassium Isobutyrate
Exploration of Novel Synthetic Routes and Sustainable Production
The traditional synthesis of potassium isobutyrate involves the straightforward neutralization of isobutyric acid with a potassium base, such as potassium hydroxide (B78521). While effective, the sustainability of this route is entirely dependent on the production method of the isobutyric acid precursor, which is often derived from fossil fuels. Future paradigms aim to replace this linear model with circular, sustainable approaches that utilize renewable feedstocks and green chemistry principles.
Biotechnological Production of Isobutyric Acid: A primary focus of future research is the microbial biosynthesis of isobutyric acid, which can then be converted to its potassium salt. Genetically engineered microorganisms are being developed as cellular factories to convert renewable biomass into isobutyrate with high efficiency.
Engineered Escherichia coli : Researchers have successfully engineered E. coli to produce isobutyrate from glucose. By introducing an aldehyde dehydrogenase and knocking out competing pathways that convert the isobutyraldehyde (B47883) intermediate into isobutanol, significant yields have been achieved. researchgate.netaimspress.com Further optimization, including the use of calcium hydroxide for pH control during fermentation, has been shown to decrease acetate (B1210297) byproduct formation and dramatically increase the final isobutyrate titer to levels as high as 90 g/L. google.comresearchgate.net
Pseudomonas Species: Solvent-tolerant bacteria like Pseudomonas sp. are being explored as robust platform biocatalysts for isobutyric acid production. nih.gov These organisms can be engineered to channel carbon from simple sugars through the valine synthesis pathway to generate the desired product.
Novel Clostridia Strains: Recent studies have identified novel strains of Clostridia capable of producing iso-butyrate from lactate, presenting an opportunity to use waste streams from other fermentation processes as a feedstock. nih.gov
Advanced Biocatalysis: Beyond whole-cell fermentation, the use of isolated enzymes offers a highly specific route for synthesis.
Lipase-Catalyzed Reactions: Lipases are being investigated for their role in biocatalysis, such as in the synthesis of isobutyrate esters. google.comnih.govresearchgate.net Future work could adapt these enzymatic systems for the efficient production of the acid precursor under mild, environmentally friendly conditions.
Green Chemical and Process Innovations: In parallel with biotechnological routes, green chemistry offers novel methods for synthesis and purification.
Mechanochemistry: Solvent-free synthesis through mechanochemical methods, such as manual grinding, has proven effective for producing ruthenium carboxylate complexes from sodium carboxylates. mdpi.com This approach dramatically reduces solvent waste and can be significantly faster than conventional solution-based methods. Exploring this technique for the direct synthesis of this compound from potassium salts and isobutyric acid represents a promising research avenue.
Sustainable Downstream Processing: The conversion of biologically produced carboxylate salts to their final acid or desired salt form is a critical step. Research into reactive extraction and efficient thermal decomposition methods is underway to create more sustainable purification loops that recycle reagents. core.ac.uk The choice of base for neutralization during fermentation (e.g., potassium hydroxide vs. calcium hydroxide) directly impacts the final salt form and downstream processing needs. google.com
Techno-Economic and Life Cycle Analysis (LCA): To guide these research efforts, comprehensive techno-economic analyses and life cycle assessments are crucial. Studies on related short-chain fatty acids have already shown that bio-based production from organic waste can have a significantly lower carbon footprint compared to petrochemical routes. nih.govchaincraft.comacs.org Similar assessments for this compound will be essential to identify the most economically viable and environmentally sustainable production pathways for industrial-scale implementation. biosynthetic.comrsc.org
| Synthetic Approach | Description | Advantages | Future Research Focus |
| Traditional Neutralization | Chemical reaction of petrochemically-derived isobutyric acid with a potassium base. | Simple, high yield. | Dependent on greener production of precursors. |
| Microbial Fermentation | Use of engineered microbes (E. coli, Pseudomonas) to convert renewable feedstocks (e.g., glucose, lactate) into isobutyric acid. | Uses renewable resources, potential for lower carbon footprint. nih.gov | Strain optimization, increasing titers and yields, utilizing waste feedstocks. researchgate.netnih.gov |
| Enzymatic Biocatalysis | Use of isolated enzymes (e.g., lipases, nitrilases) for specific conversion steps. google.comgoogle.com | High specificity, mild reaction conditions, reduced byproducts. | Enzyme discovery and engineering, process optimization, cost reduction. |
| Mechanochemistry | Solvent-free synthesis via grinding of solid reagents. mdpi.com | Reduces or eliminates solvent waste, high efficiency, lower energy input. | Adapting the method for alkali metal carboxylate synthesis, scalability. |
| Electrocarboxylation | Electrochemical fixation of CO2 onto organic molecules to produce carboxylates. beilstein-journals.org | Uses CO2 as a C1 feedstock, driven by renewable electricity. | Improving current efficiency, developing stable electrode materials, product selectivity. |
Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
The application of advanced computational modeling is poised to accelerate the understanding and application of this compound, minimizing the need for extensive trial-and-error experimentation. By simulating molecular behavior and interactions, researchers can gain predictive insights into the compound's chemical reactivity and physical properties, guiding its use in complex systems.
Quantum Mechanics (QM) for Reactivity and Spectroscopy: Quantum mechanical methods, such as Density Functional Theory (DFT), are fundamental for understanding the electronic structure of this compound.
Predicting Reaction Mechanisms: QM calculations can elucidate reaction pathways, transition states, and activation energies. This is critical for designing more efficient catalysts for its synthesis or for predicting its degradation pathways in environmental or biological contexts.
Spectroscopic Characterization: These models can predict spectroscopic signatures (e.g., NMR, IR, Raman), which aids in the interpretation of experimental data and can be used to identify the compound in complex mixtures.
Molecular Dynamics (MD) for Bulk Properties and Interactions: Classical molecular dynamics simulations can model the behavior of large ensembles of molecules over time, providing insights into the macroscopic properties and interactions of this compound.
Solvation and Transport Properties: MD simulations can predict how this compound behaves in different solvents, determining its solubility and diffusion coefficients. This is vital for optimizing reaction conditions, designing purification processes, and understanding its transport across biological membranes.
Interactions with Biomolecules: Coarse-grained modeling and all-atom MD simulations can be used to study the interaction of the isobutyrate anion and potassium cation with proteins, such as enzymes or cell surface receptors. rsc.org This can help predict binding affinities and understand the structural changes induced upon binding, offering a molecular basis for its biochemical effects.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Methods: For studying chemical reactions within a large biological system, such as an enzyme's active site, hybrid QM/MM methods are indispensable. The reactive center is treated with high-level QM accuracy, while the surrounding protein and solvent environment are modeled using more computationally efficient MM force fields. This approach can provide detailed mechanistic insights into how enzymes process isobutyrate, guiding the design of inhibitors or engineered biocatalysts. researchgate.net
Distributed Reactivity Models: For solid-state applications or thermal decomposition processes, distributed reactivity models can be employed. These models, often used in conjunction with thermogravimetric analysis data, can describe the kinetics of complex, multi-step reactions by considering a distribution of activation energies, providing a more accurate picture of the material's stability and degradation profile. biosynth.com
| Modeling Technique | Application for this compound | Research Questions Addressed |
| Quantum Mechanics (QM / DFT) | Electronic structure, reaction energetics, spectroscopic prediction. | What is the most likely mechanism for a catalytic reaction? What are its predicted NMR and IR spectra? |
| Molecular Dynamics (MD) | Simulating behavior in solution, interactions with membranes and proteins. rsc.org | How does it dissolve in water? How does it bind to a specific receptor? How does it permeate a cell membrane? |
| Hybrid QM/MM | Modeling enzymatic reactions involving isobutyrate. researchgate.net | What are the precise steps of isobutyrate metabolism by an enzyme? How can an enzyme be modified to improve its activity? |
| Distributed Reactivity Models | Predicting thermal decomposition and solid-state reactivity. biosynth.com | At what temperature does it begin to degrade? What is the kinetic profile of its decomposition? |
Development of Innovative Analytical Probes for Complex Systems
To fully understand the role of this compound in intricate environments such as the gut microbiome, industrial bioreactors, or cellular systems, the development of innovative analytical probes with high sensitivity and selectivity is paramount. Future research is moving beyond traditional chromatographic methods towards real-time, in-situ monitoring tools.
Fluorescent Probes: Fluorescent probes offer a powerful way to visualize and quantify molecules in living cells and complex media.
"Turn-On" Sensors: Research will focus on designing probes that exhibit a significant increase in fluorescence intensity upon selectively binding to the isobutyrate anion. This could be achieved by integrating isobutyrate-specific recognition moieties (e.g., synthetic receptors or aptamers) with fluorophores whose emission is initially quenched.
Ratiometric Sensing: To overcome issues with probe concentration and environmental effects, ratiometric probes that show a shift in emission wavelength upon binding, rather than just a change in intensity, will be developed for more robust and quantitative measurements.
Electrochemical Sensors: Electrochemical sensors are highly promising for creating low-cost, portable, and real-time monitoring devices.
Ion-Selective Electrodes (ISEs): While ISEs for potassium are well-established, future work will involve creating novel ISEs with membranes that are highly selective for the isobutyrate anion, enabling potentiometric detection.
Enzyme-Based Amperometric Biosensors: A highly specific approach involves immobilizing an enzyme that selectively metabolizes isobutyrate onto an electrode surface. The consumption of a cosubstrate (e.g., oxygen) or the production of an electroactive species (e.g., H₂O₂) can be measured amperometrically, providing a signal directly proportional to the isobutyrate concentration.
Electrochemical Impedance Spectroscopy (EIS): This label-free technique measures changes in impedance at an electrode-solution interface. By functionalizing an electrode with molecules that bind isobutyrate, its presence can be detected through changes in capacitance or resistance, offering a sensitive platform for detection.
Aptamer-Based Biosensors (Aptasensors): Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind to specific targets with high affinity and specificity, similar to antibodies.
Aptamer Beacons: These are hairpin-structured aptamers with a fluorophore and a quencher at opposite ends. In the absence of the target (isobutyrate), the hairpin is closed and fluorescence is quenched. Binding of isobutyrate forces a conformational change that separates the fluorophore and quencher, "turning on" the fluorescence signal.
Integration with Nanomaterials: Aptamers can be integrated with nanomaterials like graphene oxide or gold nanoparticles for signal amplification. For instance, an aptamer-graphene oxide system can be designed where the aptamer detaches from the graphene surface upon binding its target, releasing a fluorescent dye and generating a signal. Such platforms hold promise for detecting even picomolar concentrations of target molecules.
| Probe Type | Principle of Detection | Potential Advantages | Future Research Directions |
| Fluorescent Probes | Target binding induces a change in fluorescence (intensity or wavelength). | High sensitivity, enables cellular imaging. | Development of isobutyrate-specific recognition units, improving in-vivo stability. |
| Electrochemical Sensors | Target interaction causes a measurable change in potential, current, or impedance. | Portability, low cost, real-time monitoring. | Enhancing selectivity against similar short-chain fatty acids, miniaturization for in-situ use. |
| Aptamer-Based Sensors | An aptamer selectively binds to isobutyrate, triggering a conformational change that produces a signal (e.g., fluorescence). | High specificity and affinity, ease of synthesis and modification. | Selection of high-affinity isobutyrate aptamers, integration into field-deployable devices. |
Unexplored Catalytic and Materials Science Frontiers
While primarily known for its biological relevance and use as a food additive, this compound holds untapped potential in the fields of catalysis and materials science. Future research is expected to explore its utility as a functional component in a variety of non-biological applications.
Catalysis: The unique properties of the isobutyrate anion and the potassium cation can be leveraged in catalytic systems.
Polymerization Reactions: There is evidence that this compound can function as a catalyst or a chain-transfer agent in polymerization processes. nih.gov Future studies could explore its effectiveness in controlling the polymerization of monomers like methyl methacrylate, potentially influencing the polymer's molecular weight and properties.
Catalyst Promoter: Potassium is a well-known promoter in heterogeneous catalysis, enhancing the activity and selectivity of metal-based catalysts. For instance, potassium has been shown to boost the performance of Zn-Cr catalysts in the synthesis of isobutanol. Research into using this compound as a precursor for depositing potassium onto catalyst supports could offer a new way to tailor catalyst surfaces for specific reactions, such as in the preparation of methyl methacrylate.
Base Catalysis in Organic Synthesis: As a salt of a weak acid and a strong base, this compound can act as a mild base catalyst in organic synthesis, suitable for reactions requiring gentle conditions to avoid side reactions.
Materials Science: The incorporation of this compound into materials can impart specific functionalities.
Functional Polymers: Isobutyrate moieties can be incorporated into polymer chains or used as counter-ions in ionomers. This could influence the material's physical properties, such as its glass transition temperature, solubility, and thermal stability. Its potential use in creating biodegradable polymers derived from renewable resources is a particularly attractive avenue.
Metal-Organic Frameworks (MOFs): The isobutyrate anion could serve as an organic linker in the synthesis of novel MOFs. The size, shape, and functionality of the linker are key determinants of the resulting MOF's pore structure and chemical properties, opening possibilities for creating materials tailored for gas storage, separation, or catalysis.
Corrosion Inhibition: Carboxylate salts are known to act as corrosion inhibitors for various metals. Investigating the efficacy of this compound in protective coatings or as an additive to fluids in contact with metals could lead to new, environmentally friendly corrosion protection strategies.
| Research Frontier | Potential Application of this compound | Scientific Rationale |
| Polymerization Catalysis | Initiator or chain-transfer agent for specific polymers. nih.gov | The carboxylate and potassium ions can influence the reaction kinetics and polymer properties. |
| Heterogeneous Catalysis | Precursor for potassium promoters on catalyst supports. | Potassium is known to enhance the activity of catalysts for reactions like alcohol synthesis. |
| Functional Polymers | Component in biodegradable plastics or ionomers. | The isobutyrate group can alter the physical and chemical properties of the polymer backbone. |
| Metal-Organic Frameworks (MOFs) | Organic linker to create porous materials. | The structure of the isobutyrate linker would define the geometry and functionality of the MOF's pores. |
| Corrosion Inhibition | Additive in protective coatings or industrial fluids. | Carboxylate groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. |
Deeper Mechanistic Insights into Biochemical Roles and Interactions
In biological systems, this compound dissociates into potassium (K⁺) and isobutyrate anions. While the physiological roles of potassium are well-documented, the specific mechanisms of its conjugate acid, isobutyric acid, are an area of intense investigation. As a short-chain fatty acid (SCFA) produced by the gut microbiota, isobutyrate is now understood to be a critical signaling molecule and metabolic substrate. nih.gov Future research will focus on unraveling the precise molecular pathways through which it exerts its effects.
Epigenetic Regulation via HDAC Inhibition: Like its well-studied isomer butyrate (B1204436), isobutyrate is expected to function as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, isobutyrate can alter chromatin structure and regulate gene expression.
Future Research: A key goal is to determine the specific HDAC isoforms that isobutyrate targets and the downstream consequences on the transcriptome and proteome in different cell types (e.g., colonocytes, immune cells, neurons). Understanding how this epigenetic modulation influences processes like cell differentiation, apoptosis, and inflammation is a major frontier. google.combiosynthetic.com
Cellular Signaling via GPCRs: Short-chain fatty acids are known ligands for a class of G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3. These receptors are expressed on the surface of various cells, including enteroendocrine cells and immune cells.
Future Research: Deeper investigation is needed to characterize the binding affinity and signaling cascades initiated by isobutyrate at these receptors. Research will aim to clarify how this receptor activation leads to physiological responses, such as the secretion of gut hormones like GLP-1 and PYY (which regulate metabolism and appetite) or the modulation of immune cell function. chaincraft.com
Metabolic Fuel and Inter-organ Crosstalk: Isobutyrate, derived from the microbial fermentation of carbohydrates or the breakdown of the amino acid valine, serves as an energy source for host cells, particularly colonocytes. nih.gov
Future Research: Mechanistic studies will explore how the metabolism of isobutyrate influences cellular energy homeostasis and mitochondrial function. Furthermore, understanding the "gut-liver" and "gut-brain" axes is crucial. This involves tracing the fate of absorbed isobutyrate and elucidating its impact on hepatic lipid metabolism and neuro-immune pathways, which have implications for conditions like non-alcoholic fatty liver disease (NAFLD) and neurodegenerative disorders. core.ac.ukbiosynthetic.com
Synergistic Effects of Potassium and Isobutyrate: A unique aspect of this compound is the simultaneous delivery of both potassium and isobutyrate.
Future Research: An emerging paradigm is to investigate the synergistic or additive effects of these two components. For example, how does the potassium ion, a critical electrolyte for nerve and muscle function, interact with the signaling and metabolic effects of isobutyrate? Studies could explore its combined impact on neuronal excitability, muscle contractility, or blood pressure regulation.
| Biochemical Mechanism | Role of Isobutyrate | Key Molecular Targets | Future Research Questions |
| Epigenetic Regulation | Histone Deacetylase (HDAC) Inhibition. google.combiosynthetic.com | Class I and Class II Histone Deacetylases. | Which specific genes are up- or down-regulated by isobutyrate in different tissues? |
| Cellular Signaling | Ligand for G-Protein Coupled Receptors. chaincraft.com | FFAR2, FFAR3, and other potential GPCRs. | What are the downstream signaling pathways (e.g., Ca²⁺, cAMP) activated by isobutyrate binding? |
| Energy Metabolism | Cellular fuel source, particularly for colonocytes. nih.gov | Mitochondrial β-oxidation pathway enzymes. | How does isobutyrate metabolism impact cellular ATP levels and mitochondrial health? |
| Gut-Organ Crosstalk | Signaling molecule in the gut-liver and gut-brain axes. core.ac.ukbiosynthetic.com | Receptors and metabolic pathways in hepatocytes and neurons. | How does gut-derived isobutyrate influence liver inflammation or neuroinflammation? |
| Ion-Molecule Synergy | Combined delivery of potassium and isobutyrate. | Ion channels, transporters, cellular receptors. | Do potassium and isobutyrate have synergistic effects on blood pressure or neuronal function? |
Q & A
Q. What are the standard methods for synthesizing potassium isobutyrate, and how can researchers ensure reproducibility?
this compound is typically synthesized via neutralization of isobutyric acid with potassium hydroxide. To ensure reproducibility:
- Document molar ratios, solvent choice (e.g., aqueous or ethanol-based), and reaction temperature.
- Characterize the product using NMR (for structural confirmation) and HPLC (for purity >95%) .
- Include detailed experimental protocols (e.g., drying conditions, filtration methods) in supplementary materials to enable replication .
| Key Parameters for Synthesis |
|---|
| Reactants: Isobutyric acid, KOH |
| Solvent: Water/Ethanol |
| Temperature: 25–60°C |
| Yield Validation: Gravimetric analysis |
Q. How can researchers validate the purity and identity of this compound?
Use a combination of:
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Standardized methods include:
- Ion Chromatography (IC) : For direct quantification in aqueous solutions .
- Derivatization-GC/MS : Convert to volatile esters (e.g., methyl derivatives) for trace analysis .
- Titrimetry : Acid-base titration with phenolphthalein indicator (for high-concentration samples) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from:
- Solvent Polarity : Test solubility in water, ethanol, and DMSO under controlled temperatures (15–40°C) .
- Impurity Interference : Use purified samples and validate via parallel methods (e.g., IC vs. gravimetry) .
- Standardization : Adopt AOAC-approved protocols for consistency, as historical methods may lack rigor .
Q. What experimental designs are optimal for studying this compound’s role in microbial metabolism?
Apply the PICOT framework :
- Population : Specific microbial strains (e.g., E. coli or Bacillus subtilis).
- Intervention : Vary this compound concentrations (0.1–10 mM).
- Comparison : Control groups with alternative carbon sources (e.g., acetate).
- Outcome : Measure growth rates (OD₆₀₀) or metabolic byproducts (GC/MS).
- Time : 24–72 hr incubation .
| Key Variables in Microbial Studies |
|---|
| Strain: Bacillus subtilis (amylase producer) |
| Media: Minimal salt + defined carbon source |
| Analytical Endpoints: Metabolite profiling |
Q. How can this compound be integrated into novel biosynthesis pathways for value-added chemicals?
Example strategy:
- Pathway Engineering : Use E. coli modified with alcohol dehydrogenase (ADH) deletions to accumulate isobutyrate precursors .
- Downstream Conversion : Oxidative dehydrogenation to methacrylic acid (reaction conditions: 80°C, metal catalysts) .
- Validation : Monitor yield via GC and compare to theoretical maxima (stoichiometric calculations) .
Q. What statistical approaches are suitable for analyzing dose-response effects of this compound in cell cultures?
- Dose-Response Modeling : Fit data to Hill equations (IC₅₀/EC₅₀) using nonlinear regression .
- Error Analysis : Report confidence intervals (95% CI) and p-values (<0.05) for biological replicates (n ≥ 3) .
- Software : Use GraphPad Prism or R for robust statistical validation .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals (e.g., J. Agric. Food Chem.) and avoid grey literature. Use structured keywords: “this compound” + “synthesis”/“metabolism”/“analytical methods” .
- Data Reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and protocols .
- Ethical Compliance : Disclose conflicts of interest and funding sources (e.g., UROP grants) in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
